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molecular formula C14H17N3O2S B1650064 4-Piperidinamine, 1-(5-isoquinolinylsulfonyl)- CAS No. 110883-96-0

4-Piperidinamine, 1-(5-isoquinolinylsulfonyl)-

Cat. No. B1650064
M. Wt: 291.37 g/mol
InChI Key: JJKWUXSQNBNPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04798897

Procedure details

To 50 ml of methanol were added 2.9 g of the thus obtained 1-(5-isoquinolinesulfonyl)-4-piperidone, 2.31 g of ammonium acetate and 0.63 g of sodium cyanoborohydride, followed by stirring at 20° C. for 24 hours. The methanol was removed under reduced pressure, and 100 ml of chloroform was added to the resultant product. Then, the mixture was washed twice with 50 ml each of water, washed once with 50 ml of a 50% aqueous sodium hydrogencarbonate solution, and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure to obtain a residue. The residue thus obtained was subjected to purification by silica gel column chromatography (Wacogel C-200, 150 g; solvent: chloroform) to obtain 2.39 g of 1-(5-isoquinolinesulfonyl)-4-aminopiperidine [Compound (51)]. Compound (51) was analyzed to give the following data.
Name
1-(5-isoquinolinesulfonyl)-4-piperidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11]([N:14]3[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]3)(=[O:13])=[O:12])[C:5]=2[CH:4]=[CH:3][N:2]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:27].[Na+]>CO>[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11]([N:14]3[CH2:19][CH2:18][CH:17]([NH2:27])[CH2:16][CH2:15]3)(=[O:13])=[O:12])[C:5]=2[CH:4]=[CH:3][N:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
1-(5-isoquinolinesulfonyl)-4-piperidone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)N1CCC(CC1)=O
Name
Quantity
2.31 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.63 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
by stirring at 20° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure, and 100 ml of chloroform
ADDITION
Type
ADDITION
Details
was added to the resultant product
WASH
Type
WASH
Details
Then, the mixture was washed twice with 50 ml each of water
WASH
Type
WASH
Details
washed once with 50 ml of a 50% aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was subjected to purification by silica gel column chromatography (Wacogel C-200, 150 g; solvent: chloroform)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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